molecular formula C59H90O7 B1262792 Thermocryptoxanthin-13

Thermocryptoxanthin-13

Cat. No. B1262792
M. Wt: 911.3 g/mol
InChI Key: JEEGARLDXJKPPW-LTDAZHCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thermocryptoxanthin-13 is a polymer.

Scientific Research Applications

Carotenoid Biosynthesis in Thermophilic Eubacteria

Yokoyama, Shizuri, Hoshino, and Sandmann (1996) studied thermocryptoxanthins as intermediates in the carotenoid biosynthetic pathway of the thermophilic eubacterium Thermus thermophilus. Their research revealed that various thermozeaxanthins are the end products of this pathway, with intermediates such as β-carotene, β-cryptoxanthin, and zeaxanthin being identified. This study contributes to understanding the complete carotenoid biosynthetic pathway in T. thermophilus, highlighting the role of thermocryptoxanthins in microbial carotenoid production (Yokoyama et al., 1996).

Antioxidant and Health Benefits

Hussein et al. (2006) explored the health and nutrition applications of astaxanthin, a carotenoid pigment closely related to thermocryptoxanthins. Astaxanthin demonstrates significant antioxidative and anti-inflammatory properties, influencing cancer, diabetes, immune system, and ocular health. This research emphasizes the broad potential applications of carotenoids like thermocryptoxanthin in human health and nutrition (Hussein et al., 2006).

Impact on Bone Health

Uchiyama and Yamaguchi (2004) studied the effect of β-cryptoxanthin on osteoclast-like cell formation. Their findings showed that β-cryptoxanthin significantly inhibits osteoclast-like cell formation, suggesting a potential role for thermocryptoxanthins in bone health and the prevention of osteoporosis (Uchiyama & Yamaguchi, 2004).

Applications in Biotechnology and Biofuels

Jin et al. (2018) investigated the overproduction of astaxanthin in yeast through strain engineering. This research is relevant as it demonstrates the potential for using metabolic engineering to enhance the production of carotenoids like thermocryptoxanthin in microorganisms, which can have significant applications in biotechnology and biofuels (Jin et al., 2018).

properties

Product Name

Thermocryptoxanthin-13

Molecular Formula

C59H90O7

Molecular Weight

911.3 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 11-methyldodecanoate

InChI

InChI=1S/C59H90O7/c1-42(2)25-18-16-14-13-15-17-19-33-53(60)64-41-52-54(61)55(62)56(63)57(66-52)65-49-39-48(8)51(59(11,12)40-49)37-35-46(6)31-23-29-44(4)27-21-20-26-43(3)28-22-30-45(5)34-36-50-47(7)32-24-38-58(50,9)10/h20-23,26-31,34-37,42,49,52,54-57,61-63H,13-19,24-25,32-33,38-41H2,1-12H3/b21-20+,28-22+,29-23+,36-34+,37-35+,43-26+,44-27+,45-30+,46-31+/t49-,52-,54-,55+,56-,57?/m1/s1

InChI Key

JEEGARLDXJKPPW-LTDAZHCASA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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